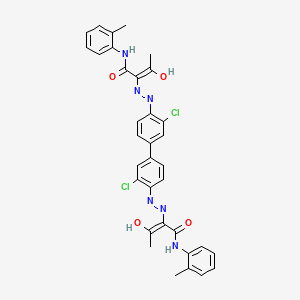
Pigment Yellow 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pigment Yellow 14 is an organic compound belonging to the class of azo pigments. It is widely used in various industries due to its bright yellow color, high tinting strength, and excellent lightfastness. This compound is commonly used in inks, coatings, plastics, and textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Yellow 14 typically involves the diazotization of an aromatic amine followed by coupling with an acetoacetanilide. The process begins with the preparation of a diazonium solution from an aromatic amine, such as 3,3’-dichlorobenzidine. This solution is then coupled with 2’-methylacetoacetanilide under acidic conditions to form the pigment. The reaction is carried out at low temperatures to prevent the decomposition of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The pigment is often produced in a suspension medium to facilitate filtration and drying. Additives such as calcium stearate and hydrophobic polyethylene wax are used to improve the filtration and drying properties of the pigment .
Chemical Reactions Analysis
Types of Reactions
Pigment Yellow 14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the properties of the pigment, such as its color and stability.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, often using electrophilic reagents such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the formation of amines.
Scientific Research Applications
Pigment Yellow 14 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in various analytical techniques and studies involving colorimetric analysis.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of inks, coatings, plastics, and textiles due to its bright color and excellent durability
Mechanism of Action
The mechanism of action of Pigment Yellow 14 involves its interaction with light and other chemical compounds. The pigment absorbs light in the visible spectrum, resulting in its bright yellow color. At the molecular level, the azo group (-N=N-) in this compound plays a crucial role in its color properties. The interaction of the azo group with light leads to electronic transitions that produce the characteristic yellow color .
Comparison with Similar Compounds
Pigment Yellow 14 is part of the diarylide pigment family, which includes several other yellow pigments:
- Pigment Yellow 12
- Pigment Yellow 13
- Pigment Yellow 17
- Pigment Yellow 83
Uniqueness
Compared to other diarylide pigments, this compound is known for its excellent lightfastness and high tinting strength. It also has better heat stability and chemical resistance, making it suitable for a wide range of industrial applications .
Conclusion
This compound is a versatile and widely used compound with significant applications in various fields. Its unique properties and stability make it an essential pigment in the production of inks, coatings, plastics, and textiles. Ongoing research continues to explore its potential in new and innovative applications.
Properties
CAS No. |
5102-83-0; 6358-85-6 |
|---|---|
Molecular Formula |
C34H30Cl2N6O4 |
Molecular Weight |
657.55 |
IUPAC Name |
(Z)-2-[[2-chloro-4-[3-chloro-4-[[(Z)-3-hydroxy-1-(2-methylanilino)-1-oxobut-2-en-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C34H30Cl2N6O4/c1-19-9-5-7-11-27(19)37-33(45)31(21(3)43)41-39-29-15-13-23(17-25(29)35)24-14-16-30(26(36)18-24)40-42-32(22(4)44)34(46)38-28-12-8-6-10-20(28)2/h5-18,43-44H,1-4H3,(H,37,45)(H,38,46)/b31-21-,32-22-,41-39?,42-40? |
InChI Key |
XVRYPODUJSBJLR-RKVLGCHOSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4C)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















